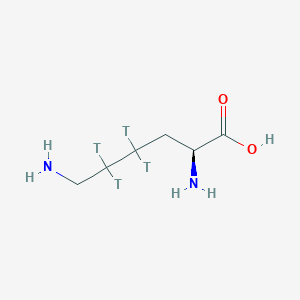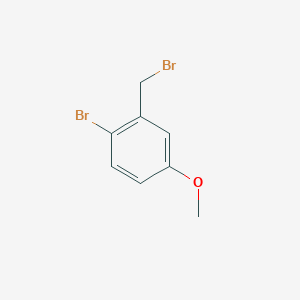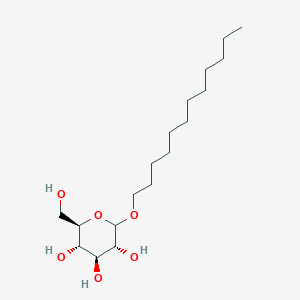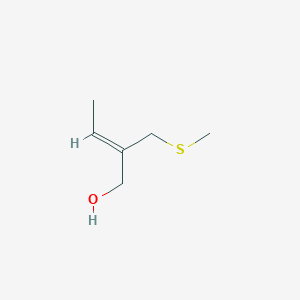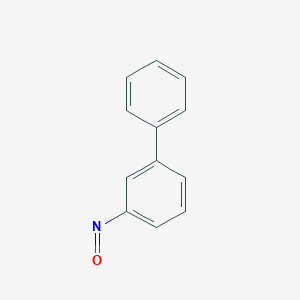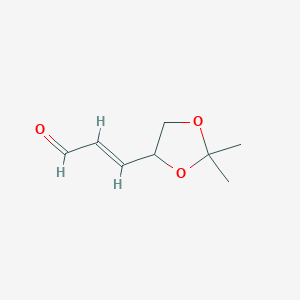
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal, also known as DMDO, is a versatile organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. DMDO is a highly reactive molecule that has been used as a potent oxidizing agent for various chemical transformations.
科学研究应用
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been extensively used as an oxidizing agent in various chemical transformations. It has been used for the synthesis of various organic compounds, including aldehydes, ketones, and carboxylic acids. (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has also been used in the oxidation of alcohols to aldehydes and ketones, as well as in the epoxidation of alkenes. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been used as a reagent for the oxidation of sulfides to sulfoxides and sulfones.
作用机制
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal acts as an oxidizing agent by donating oxygen atoms to the substrate molecule. The reaction mechanism involves the formation of a complex between (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and the substrate molecule, followed by the transfer of an oxygen atom from (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal to the substrate molecule. This process results in the formation of an intermediate molecule, which subsequently undergoes further oxidation to yield the final product.
Biochemical and Physiological Effects:
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal with caution and follow proper safety protocols.
实验室实验的优点和局限性
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several advantages as an oxidizing agent in lab experiments. It is a highly reactive molecule that can selectively oxidize various functional groups, including alcohols, sulfides, and alkenes. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is easy to handle and store, and it does not require any special handling procedures. However, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several limitations as well. It is a highly reactive molecule that can be hazardous if not handled properly. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is relatively expensive and may not be suitable for large-scale reactions.
未来方向
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several potential applications in scientific research. One potential area of research is the development of new synthetic methodologies using (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal as an oxidizing agent. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal can be used as a reagent for the synthesis of various natural products and pharmaceuticals. Another area of research is the study of the mechanism of action of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its potential applications in catalysis. Finally, the development of new synthetic routes for (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its derivatives can lead to the discovery of new chemical compounds with diverse applications in scientific research.
Conclusion:
In conclusion, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is a versatile organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been extensively used as an oxidizing agent in various chemical transformations, and it has several potential applications in the development of new synthetic methodologies and the synthesis of various natural products and pharmaceuticals. However, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal should be handled with caution due to its hazardous nature. Further research is needed to fully understand the mechanism of action of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its potential applications in catalysis.
合成方法
The synthesis method of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal involves the reaction of 2-methyl-2,4-pentanediol with oxalyl chloride, followed by treatment with sodium hydroxide and oxidation with potassium permanganate. This process yields (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal as a yellow-colored liquid with a pungent odor.
属性
CAS 编号 |
103773-42-8 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enal |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-5,7H,6H2,1-2H3/b4-3+ |
InChI 键 |
WVXUAVWQSVCSQF-ONEGZZNKSA-N |
手性 SMILES |
CC1(OCC(O1)/C=C/C=O)C |
SMILES |
CC1(OCC(O1)C=CC=O)C |
规范 SMILES |
CC1(OCC(O1)C=CC=O)C |
同义词 |
2-Propenal, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-, (2E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





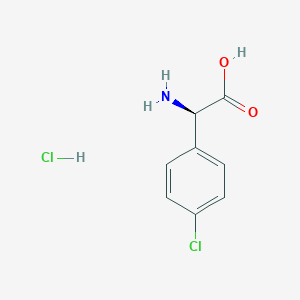



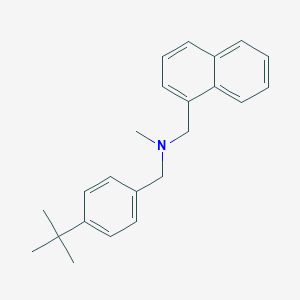

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
